molecular formula C22H21NO B399577 N-(3-PHENYLPROPYL)-4-BIPHENYLCARBOXAMIDE

N-(3-PHENYLPROPYL)-4-BIPHENYLCARBOXAMIDE

Cat. No.: B399577
M. Wt: 315.4g/mol
InChI Key: LVXQNWXTCLNBBK-UHFFFAOYSA-N
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Description

N-(3-Phenylpropyl)-4-biphenylcarboxamide is a synthetic organic compound characterized by a biphenyl core substituted with a carboxamide group at the para position. The amide nitrogen is further functionalized with a 3-phenylpropyl chain.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4g/mol

IUPAC Name

4-phenyl-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C22H21NO/c24-22(23-17-7-10-18-8-3-1-4-9-18)21-15-13-20(14-16-21)19-11-5-2-6-12-19/h1-6,8-9,11-16H,7,10,17H2,(H,23,24)

InChI Key

LVXQNWXTCLNBBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs in Bioactive Derivatives

Several compounds share structural motifs with N-(3-Phenylpropyl)-4-biphenylcarboxamide, particularly in their aromatic and amide functionalities:

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents/Functional Groups Reported Activity/Properties
This compound Biphenyl + amide 3-Phenylpropyl chain Not explicitly reported (inferred)
(2S)-2-({(2S)-2-Benzamido-3-[4-(cyanomethoxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Benzamido + phenylpropyl acetate Cyano, methoxy, ester Bioactive derivatives in plants
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Tyrosyl-phenylalanine Fluorobenzoyl, methyl ester Fluorinated analogs for stability
1-Benzyl-4-[N-(1-oxopropyl)]-N-phenylamino-4-piperidinecarboxylate Piperidine + benzyl + amide Oxopropyl, methoxycarbonyl Synthetic intermediate for opioids

Key Observations :

  • Aromatic vs. Heterocyclic Cores : Unlike piperidine-based analogs (e.g., compound in ), this compound lacks a heterocyclic ring, which may reduce conformational flexibility but enhance aromatic stacking interactions.
  • Substituent Effects : Fluorine or chlorine substitutions (e.g., ) improve metabolic stability and electronic properties compared to the unsubstituted phenylpropyl chain in the target compound.
  • Amide Linkages : The biphenylcarboxamide group may offer stronger π-π interactions than ester or carbonate linkages seen in other derivatives (e.g., ).

Key Observations :

  • Synthetic Efficiency : Piperidine-based analogs (e.g., ) achieve high yields (~80%) via optimized anhydride reactions, whereas biphenylcarboxamides may require more complex coupling strategies.
  • Solubility : The biphenylcarboxamide’s higher LogP suggests lower aqueous solubility compared to tyrosine-phenylalanine derivatives (), which could limit bioavailability.

Functional and Application-Based Comparisons

  • Bioherbicidal Potential: While biphenylcarboxamide’s activity is unreported, structurally related alkaloids and phenolic acids (e.g., 2,4,6-trimethoxybenzonitrile in ) exhibit bioherbicidal effects, suggesting possible agrochemical applications for the target compound.
  • Medicinal Chemistry : Piperidine-carboxamides () are intermediates in opioid synthesis, but the biphenylcarboxamide’s rigidity may favor CNS-targeting drugs with reduced off-target effects.

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